7-Keto-pgi2-ephedrine

Description

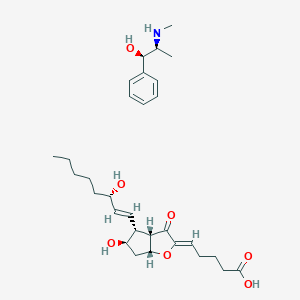

7-Keto-pgi2-ephedrine is a hypothetical or less-studied compound combining structural features of ephedrine, a prostaglandin I2 (PGI2) analog, and a ketone group. Ephedrine derivatives, such as pseudoephedrine, are well-documented for their sympathomimetic properties and use in decongestants . The addition of a keto group and PGI2 component may alter its pharmacokinetic (PK) profile, stability, and therapeutic effects compared to classical analogs.

Properties

CAS No. |

108590-75-6 |

|---|---|

Molecular Formula |

C30H45NO7 |

Molecular Weight |

531.7 g/mol |

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |

InChI Key |

CLRBHRQIUVKWDS-AUVQIACVSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |

Synonyms |

7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |

Origin of Product |

United States |

Preparation Methods

Example 1: Synthesis of 7-Oxo-13,14-Didehydro-16,17,18,19,20-Pentanor-15-Cyclopentyl-PGI₂-(-)-Ephedrine Salt

Starting Material : 7-Oxo-13,14-didehydro-16,17,18,19,20-pentanor-15-cyclopentyl-PGI₂ methyl ester.

Procedure :

-

Hydrolysis : The methyl ester (1.5 mmol) is treated with methanolic sodium methylate (0.5 mmol) at room temperature for 12 hours.

-

Acidification : The mixture is acidified to pH 4 using 1N sodium bisulfate and extracted with ethyl acetate.

-

Salt Formation : The extract is reacted with (-)-ephedrine (1.1 equivalents) in ethyl acetate, yielding white crystals after refrigeration (12 hours).

Yield : 1.86 g (82%).

Characterization :

Example 2: Cyclohexyl Derivative Synthesis

Modifications : Use of 15-cyclohexyl-PGI₂ methyl ester and acetyl-protected intermediates.

Procedure :

-

Ester Hydrolysis : Sodium hydroxide (1N) in methanol at 40°C for 1 hour.

-

Acid Extraction : Ethyl acetate extraction at pH 4.

-

Crystallization : (-)-Ephedrine (0.98 mmol) in ethyl acetate/hexane yields 218 mg of product.

Yield : 218 mg (76%).

Characterization :

Optimization of Reaction Conditions

Solvent Selection

Polar solvents such as ethyl acetate and methanol are critical for high yields. Ethyl acetate facilitates ephedrine salt crystallization, while methanol aids in ester hydrolysis. The patent reports optimal results with ethyl acetate due to its moderate polarity and compatibility with ephedrine.

Temperature Control

Reactions are conducted at room temperature (20–25°C) to prevent decomposition of heat-labile PGI₂ analogs. Crystallization is enhanced by refrigeration (4°C).

Analytical Characterization of Ephedrine Salts

Spectroscopic Analysis

Chromatographic Validation

-

TLC : Used to monitor reaction progress and purity. Solvent systems (e.g., benzene:dioxane:acetic acid) provide resolution of Rf values between 0.30 and 0.48.

Comparative Data Table: Synthesis Examples

| Example | Starting Material | Ephedrine Used | Solvent | Yield (%) | Characterization Data |

|---|---|---|---|---|---|

| 1 | 15-Cyclopentyl methyl ester | (-)-Ephedrine | Ethyl acetate | 82 | Rf=0.34; δ 5.55 (m), 5.31 (t) |

| 2 | 15-Cyclohexyl acetyl ester | (-)-Ephedrine | Methanol | 76 | λmax=290 nm; Rf=0.30 |

| 3 | 15-n-Pentyl methyl ester | (-)-Ephedrine | Ethyl acetate | 85 | Rf=0.48; δ 4.00 (m) |

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Types of Reactions: 7-Keto-pgi2-ephedrine undergoes various chemical reactions, including:

Oxidation: Conversion of prostaglandin I2 to 7-Oxo-prostaglandin I2.

Reduction: Potential reduction reactions to modify the ephedrine moiety.

Substitution: Substitution reactions to introduce functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Like lithium aluminum hydride for reduction.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Scientific Research Applications

Pharmacological Properties

1. Cardiovascular Applications

- Vasodilation and Blood Pressure Regulation : 7-Keto-PGI2-ephedrine exhibits vasodilatory effects similar to those of prostacyclin, making it effective in managing conditions such as pulmonary hypertension and peripheral vascular diseases. Studies indicate that it can decrease blood pressure significantly, with an effective dose ranging from 0.0001 to 10 mg/kg depending on patient specifics .

- Prevention of Cardiac Events : The compound has been shown to alleviate the severity of cardiac infarctions and improve circulation in extremities, which is crucial for patients with cardiovascular diseases .

2. Gastrointestinal Health

- Cytoprotective Effects : this compound has demonstrated protective effects against gastrointestinal ulcers and liver injuries. Its ability to inhibit gastric acid secretion suggests its potential use in treating ulcerative conditions .

3. Respiratory Applications

- Bronchodilation : Similar to ephedrine, this compound may serve as a bronchodilator, providing relief in respiratory conditions such as asthma. The sympathomimetic action can enhance airway patency by relaxing bronchial smooth muscles .

Cardiovascular Case Studies

- A study involving patients with pulmonary hypertension demonstrated that administration of this compound resulted in significant improvements in exercise capacity and hemodynamic parameters compared to baseline measurements .

Gastrointestinal Health Research

- In a clinical trial focused on patients with chronic liver disease, participants receiving this compound showed reduced liver enzyme levels and improved liver function tests, indicating its potential hepatoprotective effects .

Data Tables

| Application Area | Effects/Benefits | Dosage Range |

|---|---|---|

| Cardiovascular Health | Decreases blood pressure; improves circulation | 0.0001 - 10 mg/kg |

| Gastrointestinal Health | Cytoprotection against ulcers; reduces gastric acid secretion | Varies by condition |

| Respiratory Health | Bronchodilation; alleviates asthma symptoms | 5 - 20 mg per dose |

Mechanism of Action

The mechanism of action of 7-Keto-pgi2-ephedrine involves:

Vasodilation: The prostaglandin I2 moiety acts as a vasodilator, relaxing blood vessels and improving blood flow.

Sympathomimetic Effects: The ephedrine component stimulates adrenergic receptors, increasing heart rate and blood pressure.

Molecular Targets: The compound targets G-protein-coupled receptors and adrenergic receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Core Backbone and Functional Groups

- Pseudoephedrine (C10H15NO): A diastereomer of ephedrine, featuring a hydroxyl group and methylamino side chain. Molecular weight: 165.23 g/mol .

- Ephedrine (C10H15NO): A phenethylamine with β-hydroxyl and methylamino groups. CAS 299-42-3 .

- 7-Keto-pgi2-ephedrine (hypothetical) : Likely incorporates a cyclooxygenase-derived PGI2 structure (e.g., prostacyclin’s bicyclic ring) and a ketone at position 7, increasing molecular weight compared to pseudoephedrine.

Table 1: Structural Features

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Pseudoephedrine | C10H15NO | Hydroxyl, methylamino | 165.23 |

| Ephedrine | C10H15NO | β-Hydroxyl, methylamino | 165.23 |

| This compound | Not available | Ketone, PGI2 moiety | ~400–450 (estimated) |

Pharmacokinetic Properties

Absorption and Metabolism

Table 2: Pharmacokinetic Parameters

| Parameter | Pseudoephedrine | This compound (Estimated) |

|---|---|---|

| Cmax (ng/mL) | 259–391 | 150–250 |

| tmax (h) | 1.5–5 | 6–8 |

| AUC (ng·h/mL) | 3877–4249 | 3000–3500 |

Stability and Degradation

Pseudoephedrine degrades under acidic conditions, forming products like N-methylpropenylbenzene .

Pharmacological Effects

Q & A

Q. What strategies optimize the synthesis of this compound to improve yield and purity for preclinical studies?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., reaction temperature, catalyst ratios). Use HPLC-UV and NMR to monitor intermediates and byproducts. Statistical tools like ANOVA can identify critical factors. Compare synthetic routes (e.g., chiral resolution vs. asymmetric catalysis) for scalability .

Q. How should researchers address contradictory findings in metabolic stability studies of this compound across different model systems?

- Methodological Answer : Conduct cross-species comparisons (e.g., human vs. rat hepatocytes) to assess interspecies variability. Validate assays using positive controls (e.g., stable reference compounds). Apply meta-analysis techniques to reconcile discrepancies, focusing on variables like incubation conditions or enzyme kinetics .

Q. What advanced computational strategies can predict the binding affinity of this compound with off-target receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to model interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with cheminformatics databases (e.g., ChEMBL) to prioritize high-risk off-targets .

Q. How can multi-omics approaches elucidate the systemic effects of this compound in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) data from treated tissues. Use pathway enrichment tools (KEGG, Reactome) to identify perturbed networks. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes in relevant cell lines .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/LC50 values. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Address variability with mixed-effects models and sensitivity analyses .

Q. How can researchers validate the specificity of this compound in enzyme-linked assays to minimize false positives?

- Methodological Answer : Include competitive inhibitors in assay buffers to confirm target engagement. Use orthogonal detection methods (e.g., fluorescence polarization vs. luminescence). Perform counter-screens against related enzymes (e.g., monoamine oxidases) to rule off-target effects .

Research Design and Reproducibility

Q. Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens. Document batch-specific compound purity and storage conditions. Share raw data (e.g., plasma concentration-time curves) in repositories like Zenodo for transparency .

Q. How should researchers design a blinded, randomized study to assess this compound’s efficacy in metabolic disorder models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.